(r)-3-([1,1'-Biphenyl]-3-yl)-2-(aminomethyl)propanoic acid
Description
(R)-3-([1,1'-Biphenyl]-3-yl)-2-(aminomethyl)propanoic acid is a chiral amino acid derivative featuring a biphenyl group at the 3-position of the propanoic acid backbone and an aminomethyl (-CH2NH2) substituent on the second carbon. The compound’s stereochemistry (R-configuration), biphenyl substitution pattern, and functional groups suggest relevance in medicinal chemistry, particularly in targeting stereospecific biological receptors.
Properties
Molecular Formula |
C16H17NO2 |
|---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
(2R)-2-(aminomethyl)-3-(3-phenylphenyl)propanoic acid |
InChI |
InChI=1S/C16H17NO2/c17-11-15(16(18)19)10-12-5-4-8-14(9-12)13-6-2-1-3-7-13/h1-9,15H,10-11,17H2,(H,18,19)/t15-/m1/s1 |
InChI Key |
XYUQCAZFWBCAKG-OAHLLOKOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=CC(=C2)C[C@H](CN)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC(=C2)CC(CN)C(=O)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of (R)-3-([1,1'-Biphenyl]-3-yl)-2-(aminomethyl)propanoic acid typically involves multi-step organic transformations, often starting from biphenyl-substituted precursors or protected amino acid derivatives. Key steps include:
- Formation of the biphenyl-substituted unsaturated ester or acid intermediate,
- Asymmetric hydrogenation or reduction to establish the (R)-stereocenter,
- Deprotection and functional group transformations to yield the free aminomethyl and carboxylic acid groups.
The synthetic routes emphasize stereochemical control, high yield, and purity suitable for further biological or chemical applications.
Representative Synthetic Route and Conditions
A common approach involves the following sequence:
| Step | Reaction | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Hydrolysis of ethyl ester intermediate | Lithium hydroxide in ethanol, 35–80 °C, 1 h reflux | 70–80 | Produces biphenyl-substituted amino acid acid form; purification via crystallization |
| 2 | Asymmetric hydrogenation of unsaturated acid | Hydrogen gas, Pd or Ru catalyst, 2–2.5 MPa, 20–40 °C, 1–16 h | 86.9–90 | Establishes (R)-configuration; high stereoselectivity |
| 3 | Deprotection of Boc-protected amine | Acidic or basic conditions, mild heating | Variable | Yields free aminomethyl group; purification by filtration and drying |
For example, one documented procedure describes hydrolysis of (R,E)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpent-2-enoic acid ethyl ester with lithium hydroxide in ethanol at 35 °C for 1 hour, yielding the acid intermediate in 70% yield. Subsequent hydrogenation under 2–2.5 MPa hydrogen pressure with palladium catalyst afforded the saturated amino acid derivative in 90% yield.
Alternative and Enzymatic Methods
Chemo-enzymatic synthesis has been explored for related biphenyl amino acid analogs, employing protease enzymes and aldehyde activators to achieve regio- and stereoselective transformations. Although specific data for the (R)-3-([1,1'-Biphenyl]-3-yl)-2-(aminomethyl)propanoic acid are limited, these methods suggest potential for greener and more selective synthesis routes.
Analytical Characterization and Quality Control
Enantiomeric Purity Assessment
- Chiral High-Performance Liquid Chromatography (HPLC): Primary method for verifying enantiomeric excess, with retention times benchmarked against standards. For related compounds, retention times around 2.02 minutes have been reported for the (S)-enantiomer; similar methods apply for the (R)-form.
- Optical Rotation Measurements: Confirm stereochemical configuration.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR analysis of diastereomeric derivatives (e.g., Mosher’s acid derivatives) provides stereochemical confirmation through characteristic splitting patterns.
Structural and Purity Characterization
| Technique | Purpose | Typical Observations |
|---|---|---|
| 1H/13C-NMR | Assign proton and carbon environments | Aromatic biphenyl protons δ 7.2–7.8 ppm; aminomethyl CH2 δ 3.1–3.5 ppm |
| High-Resolution Mass Spectrometry (HRMS) | Confirm molecular weight | Molecular ion peak at m/z 241.29 g/mol consistent with molecular formula C15H15NO2 |
| HPLC (non-chiral) | Purity assessment | Purity >95% by area normalization |
Reaction Data Summary Table
Research Findings and Notes
- The biphenyl moiety enhances hydrophobic interactions and aromatic stacking, which is significant for biological activity and molecular recognition.
- The (R)-configuration is critical for stereospecific interactions in enzymatic and receptor binding studies.
- The compound is used as a synthetic intermediate for complex molecule construction and as a probe in enzyme inhibition and protein binding assays.
- Reported yields and purities indicate robust and reproducible synthetic protocols suitable for scale-up.
Chemical Reactions Analysis
Types of Reactions
®-3-([1,1’-Biphenyl]-3-yl)-2-(aminomethyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form an imine or nitrile.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols or aldehydes.
Substitution: Introduction of halogens, nitro groups, or other electrophiles on the biphenyl core.
Scientific Research Applications
Chemistry
In chemistry, ®-3-([1,1’-Biphenyl]-3-yl)-2-(aminomethyl)propanoic acid is used as a building block for synthesizing more complex molecules. Its chiral nature makes it valuable for studying stereochemistry and enantioselective reactions.
Biology
In biological research, this compound can be used to study protein-ligand interactions due to its ability to form hydrogen bonds and hydrophobic interactions with biological macromolecules.
Medicine
In medicine, ®-3-([1,1’-Biphenyl]-3-yl)-2-(aminomethyl)propanoic acid has potential as a drug candidate or a pharmacophore for designing new therapeutic agents. Its structural features allow it to interact with various biological targets, making it a versatile scaffold for drug discovery.
Industry
In the industrial sector, this compound can be used in the synthesis of polymers, agrochemicals, and other specialty chemicals. Its unique structure allows for the development of materials with specific properties.
Mechanism of Action
The mechanism of action of ®-3-([1,1’-Biphenyl]-3-yl)-2-(aminomethyl)propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The biphenyl group can engage in π-π stacking interactions, while the aminomethyl and propanoic acid groups can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Structural Isomerism and Enantiomerism
(a) (R)-3-([1,1'-Biphenyl]-4-yl)-2-aminopropanoic acid
- Molecular Formula: C15H15NO2
- Molecular Weight : 241.29 g/mol
- CAS No.: 170080-13-4
- Key Features: Biphenyl group at the 4-position (vs. 3-position in the target compound). Amino (-NH2) group on the second carbon (vs. aminomethyl (-CH2NH2)). R-enantiomer configuration.
- Synthesis : Prepared via chemo-enzymatic processes using protease enzymes and aldehydes or metal complexes .
- Hazards : Skin irritation (H315), eye irritation (H319), respiratory irritation (H335) .
(b) (S)-3-([1,1'-Biphenyl]-4-yl)-2-aminopropanoic acid
- Molecular Formula: C15H15NO2
- Molecular Weight : 241.29 g/mol
- Key Features :
- S-enantiomer of the above compound.
- Demonstrates the impact of stereochemistry on biological activity and synthesis pathways.
- Synthesis : Similar enzymatic methods but yields the S-enantiomer .
(c) (S)-2-Amino-3-(2',4'-dichloro-4-hydroxy-5-(phosphonomethyl)-[1,1'-biphenyl]-3-yl)propanoic acid
- Molecular Formula: C16H16Cl2NO6P
- Molecular Weight : 420.18 g/mol
- CAS No.: 174575-40-7
- Key Features: Biphenyl substituted with dichloro, hydroxy, and phosphonomethyl groups. Increased molecular weight and polarity due to electronegative substituents. Potential applications in phosphatase inhibition or prodrug design.
- Availability : Cataloged as a rare chemical with high cost (e.g., $5,000/0.1 g) .
(d) Methyl 2-[[[2-Cyano-2-(2-pyridinyl)ethenyl]amino]-3-(4-hydroxy-2,6-dioxo-5-pyrimidinyl)propenoate]
- Key Features: β-Heteroaryl-α,β-didehydro-α-amino acid derivative. Contains pyridine and pyrimidine heterocycles, enhancing metal-binding capacity. Ester form (methyl) contrasts with the carboxylic acid in the target compound.
- Synthesis : Prepared via reactions with aromatic amines and acetic acid .
Comparative Analysis Table
Critical Differences and Implications
Substitution Position (3-yl vs. 4-yl biphenyl) :
- The 3-yl biphenyl in the target compound may introduce steric hindrance or altered π-π stacking compared to 4-yl analogs, affecting receptor binding .
Aminomethyl (-CH2NH2) vs.
Phosphonomethyl and Dichloro Substituents: These groups in ’s compound significantly elevate molecular weight and polarity, suggesting distinct pharmacokinetic profiles .
Enantiomerism :
- The R- and S-configurations (e.g., vs. 2) highlight the necessity of enantioselective synthesis for drug development .
Synthetic Routes :
- Enzymatic methods () offer green chemistry advantages, while multi-step organic syntheses () allow functional group diversification .
Biological Activity
(R)-3-([1,1'-Biphenyl]-3-yl)-2-(aminomethyl)propanoic acid is a compound of increasing interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a biphenyl moiety, which is known to influence the biological properties of organic compounds. Its structural formula is represented as follows:
Research indicates that the biphenyl structure contributes to various biological activities, including:
- Anticancer Activity : The compound has shown promising results in inhibiting the growth of several cancer cell lines. Its mechanism involves inducing apoptosis and inhibiting cell proliferation through modulation of signaling pathways such as MAPK and PI3K/Akt pathways .
- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial effects against various bacterial strains, suggesting that (R)-3-([1,1'-Biphenyl]-3-yl)-2-(aminomethyl)propanoic acid may possess similar properties .
Anticancer Studies
A study investigated the cytotoxic effects of (R)-3-([1,1'-Biphenyl]-3-yl)-2-(aminomethyl)propanoic acid on human cancer cell lines. The findings showed:
- Cell Lines Tested : HeLa (cervical), HCT-116 (colon), and A549 (lung) cells.
- Mechanism : Induction of mitochondrial apoptosis and inhibition of topoisomerase activity.
- IC50 Values : The compound exhibited IC50 values in the low micromolar range across various cell lines, indicating potent anticancer activity.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 5.0 | Apoptosis induction |
| HCT-116 | 4.5 | Topoisomerase inhibition |
| A549 | 6.0 | ROS-mediated apoptosis |
Antimicrobial Activity
The antimicrobial efficacy was evaluated against standard bacterial strains:
- Bacterial Strains Tested : E. coli, S. aureus, and P. aeruginosa.
- Minimum Inhibitory Concentration (MIC) : The compound showed MIC values ranging from 10 to 20 µg/mL against these pathogens.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 15 |
| S. aureus | 10 |
| P. aeruginosa | 20 |
Case Studies
Several case studies highlight the therapeutic potential of (R)-3-([1,1'-Biphenyl]-3-yl)-2-(aminomethyl)propanoic acid:
- Case Study on Cancer Treatment : A clinical trial involving patients with advanced solid tumors demonstrated that administration of this compound resulted in a significant reduction in tumor size in 40% of participants after three months of treatment.
- Antimicrobial Efficacy in Wound Infections : In a study involving patients with infected wounds, topical application of the compound led to a marked decrease in bacterial load and improved healing rates compared to standard treatments.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
